4-Bromo-2-(4-methylbenzyl)phenol
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Overview
Description
4-Bromo-2-(4-methylbenzyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-methylbenzyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(4-methylbenzyl)phenol using bromine in the presence of a suitable solvent such as chloroform . The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a reduction step can be employed to introduce the 4-methylbenzyl group onto the phenol ring . The bromination step is then performed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-methylbenzyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the phenol group.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives are common products.
Scientific Research Applications
4-Bromo-2-(4-methylbenzyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: This compound has potential as a pharmaceutical intermediate, contributing to the synthesis of biologically active molecules.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 4-Bromo-2-(4-methylbenzyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
4-Bromo-2-methylphenol: This compound is structurally similar but lacks the 4-methylbenzyl group.
4-Bromophenol: Another related compound that does not have the methyl group on the benzyl ring.
Uniqueness: 4-Bromo-2-(4-methylbenzyl)phenol is unique due to the presence of both the bromine atom and the 4-methylbenzyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific applications in synthesis and research.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-bromo-2-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)8-12-9-13(15)6-7-14(12)16/h2-7,9,16H,8H2,1H3 |
InChI Key |
VMHLTADSAAWGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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